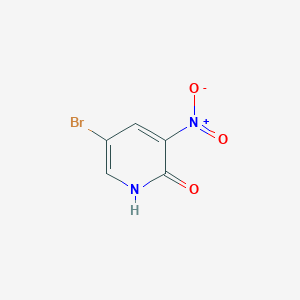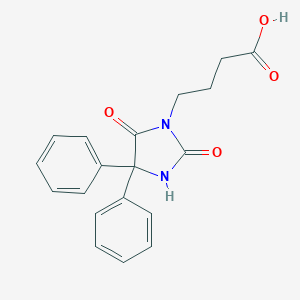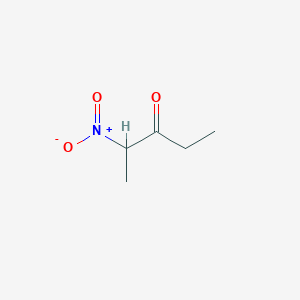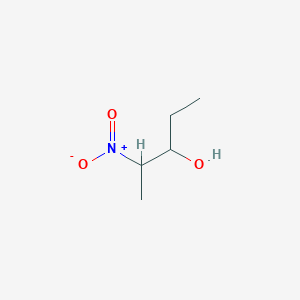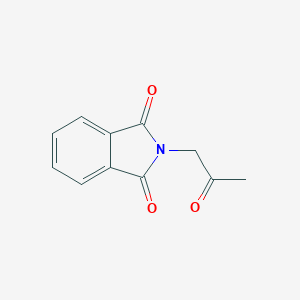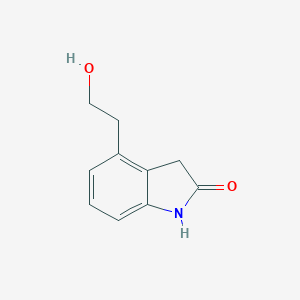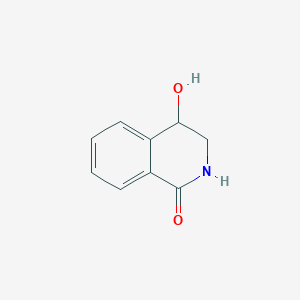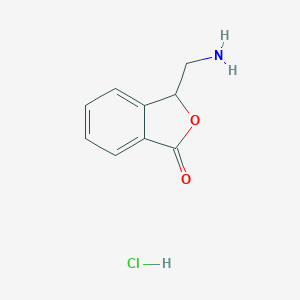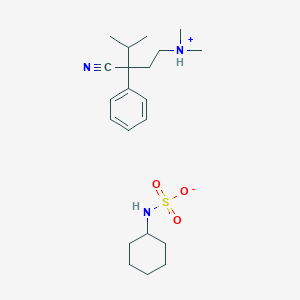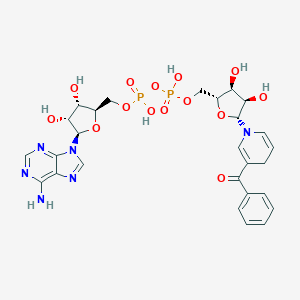
3-Benzoylpyridine-adenine dinucleotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoylpyridine-adenine dinucleotide (BpAD) is an important coenzyme that is involved in several biochemical reactions in living organisms. It is a derivative of nicotinamide adenine dinucleotide (NAD) and is synthesized from NAD+ through a series of chemical reactions. BpAD has been extensively studied for its use in scientific research and has been found to have several applications in the field of biochemistry.
Wirkmechanismus
3-Benzoylpyridine-adenine dinucleotide acts as a coenzyme in several biochemical reactions by accepting or donating electrons. It is involved in the transfer of electrons between enzymes and substrates, which is essential for the proper functioning of metabolic pathways. 3-Benzoylpyridine-adenine dinucleotide also plays a role in the regulation of gene expression by acting as a substrate for enzymes involved in the modification of DNA and RNA.
Biochemische Und Physiologische Effekte
3-Benzoylpyridine-adenine dinucleotide has several biochemical and physiological effects. It is involved in the metabolism of carbohydrates, fats, and proteins, and plays a role in the regulation of cellular metabolism. 3-Benzoylpyridine-adenine dinucleotide also plays a role in the regulation of gene expression and the maintenance of cellular redox balance. Its deficiency has been linked to several metabolic disorders, including diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
3-Benzoylpyridine-adenine dinucleotide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Benzoylpyridine-adenine dinucleotide is also readily available and affordable, making it an ideal coenzyme for use in scientific research. However, 3-Benzoylpyridine-adenine dinucleotide has some limitations, including its susceptibility to degradation and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 3-Benzoylpyridine-adenine dinucleotide. One area of research is the development of new synthetic methods for the production of 3-Benzoylpyridine-adenine dinucleotide. Another area of research is the study of the role of 3-Benzoylpyridine-adenine dinucleotide in the regulation of cellular metabolism and gene expression. Additionally, the development of new analytical techniques for the detection and quantification of 3-Benzoylpyridine-adenine dinucleotide in biological samples is an important area of research. The study of 3-Benzoylpyridine-adenine dinucleotide has the potential to lead to the development of new treatments for metabolic disorders and other diseases.
Synthesemethoden
The synthesis of 3-Benzoylpyridine-adenine dinucleotide involves the use of several chemical reagents and requires a series of steps. The first step involves the reduction of NAD+ to NADH using sodium borohydride. The resulting NADH is then reacted with benzoyl chloride to form 3-benzoylpyridine-adenine. This compound is then oxidized using potassium ferricyanide to form 3-Benzoylpyridine-adenine dinucleotide.
Wissenschaftliche Forschungsanwendungen
3-Benzoylpyridine-adenine dinucleotide has been extensively studied for its use in scientific research. It is used as a coenzyme in several biochemical reactions, including those involved in the metabolism of carbohydrates, fats, and proteins. 3-Benzoylpyridine-adenine dinucleotide is also involved in the regulation of gene expression and the maintenance of cellular redox balance. Its applications in scientific research include the study of enzyme kinetics, metabolic pathways, and the regulation of cellular metabolism.
Eigenschaften
CAS-Nummer |
104076-88-2 |
|---|---|
Produktname |
3-Benzoylpyridine-adenine dinucleotide |
Molekularformel |
C27H32N6O14P2 |
Molekulargewicht |
726.5 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-benzoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C27H32N6O14P2/c28-24-18-25(30-12-29-24)33(13-31-18)27-23(38)21(36)17(46-27)11-44-49(41,42)47-48(39,40)43-10-16-20(35)22(37)26(45-16)32-8-4-7-15(9-32)19(34)14-5-2-1-3-6-14/h1-6,8-9,12-13,16-17,20-23,26-27,35-38H,7,10-11H2,(H,39,40)(H,41,42)(H2,28,29,30)/t16-,17-,20-,21-,22-,23-,26-,27-/m1/s1 |
InChI-Schlüssel |
PDQBXNVFMIWCME-XXQHZGKUSA-N |
Isomerische SMILES |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
SMILES |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Kanonische SMILES |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Andere CAS-Nummern |
104076-88-2 |
Synonyme |
3-benzoylpyridine-adenine dinucleotide Bz3PdAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)
